TrkA Kinase Inhibitory Potency: Intermediate Positioning Between Lead Example 1 and Suboptimal Benzyl Urea Analogs
This compound exhibits a TrkA IC50 of 11 nM in a fluorescence-based peptide phosphorylation assay, placing it between the most potent Example 1 (D0UQ2G, IC50 = 6.5 nM) and the weakly active analog D05AQT (IC50 = 82 nM) from the same WO2013176970 patent family [1]. The 1.7-fold lower potency relative to Example 1 is offset by a distinct heterocyclic substitution pattern (furan-2-yl/thiophen-3-yl vs. alternative biaryl arrangement), providing a differentiated pharmacological profile for SAR exploration [2].
| Evidence Dimension | TrkA kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Example 1 (D0UQ2G): IC50 = 6.5 nM; D05AQT: IC50 = 82 nM |
| Quantified Difference | 1.7-fold less potent than Example 1; 7.5-fold more potent than D05AQT |
| Conditions | TrkA kinase fluorescence peptide phosphorylation assay (patent-specified conditions, Merck Sharp & Dohme) |
Why This Matters
This quantitative potency anchors the compound as a mid-range TrkA inhibitor within its patent class, enabling researchers to select it as a comparator to benchmark novel TrkA inhibitors against both highly potent and weakly active benzyl urea analogs.
- [1] Therapeutic Target Database (TTD). Patent ID: WO2013176970 – Representative Drug(s): D0UQ2G (IC50 = 6.5 nM), D0CG8N (IC50 = 11 nM), D05AQT (IC50 = 82 nM). View Source
- [2] Editorial: Inhibitors of Tropomyosin-Receptor Kinases (Trk's): Potential Pain Therapy and More. ACS Med. Chem. Lett. 2013, 5 (1), 8–9. View Source
